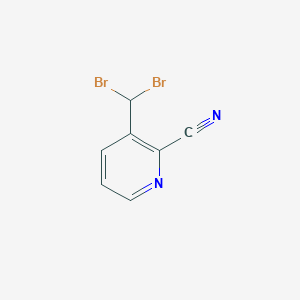

3-(Dibromomethyl)picolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dibromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEWJNRFQAPCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Dibromomethyl Picolinonitrile

The synthesis of 3-(Dibromomethyl)picolinonitrile is primarily achieved through direct bromination of the corresponding methyl precursor. This approach is favored for its efficiency, though it requires careful optimization to achieve the desired selectivity for the dibrominated product.

Direct Bromination Strategies

Direct bromination involves the introduction of bromine atoms onto the methyl group of 3-methylpicolinonitrile. This transformation relies on radical substitution reactions, which are highly effective for functionalizing the benzylic position of alkyl-substituted aromatic and heteroaromatic rings.

The most common method for the side-chain halogenation of alkyl-substituted aromatic compounds, including methylpicolinonitriles, is free-radical bromination. orgoreview.com This reaction, often referred to as Wohl-Ziegler bromination when N-Bromosuccinimide (NBS) is used, is particularly effective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical intermediate. orgoreview.comlibretexts.org The benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds, making them susceptible to abstraction by a bromine radical. libretexts.org

The reaction is typically initiated by light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comwikipedia.org For pyridine (B92270) derivatives like 3-methylpicolinonitrile, the reaction proceeds by replacing the hydrogen atoms of the methyl group with bromine atoms. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring itself towards electrophilic attack and influences the reactivity of the side chain. daneshyari.comwikipedia.org

Achieving selective dibromination to form this compound, as opposed to mono- or tri-brominated products, is a significant challenge that hinges on the precise control of reaction parameters. Key factors include the choice of the halogenating agent, the solvent system, and the use of specific additives.

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. daneshyari.comwikipedia.org Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is formed in situ. This minimizes competitive ionic reactions and electrophilic addition to the aromatic ring. orgoreview.com The degree of bromination can be controlled by adjusting the molar ratio of NBS to the substrate. For instance, studies on the related 4-methylpyridine (B42270) have shown that using approximately two molar equivalents of NBS favors the formation of the dibromomethyl derivative. cdnsciencepub.com

Molecular Bromine (Br₂) can also be used for benzylic bromination, typically in the presence of a radical initiator. google.com However, this method generates hydrogen bromide (HBr) as a byproduct, which can lead to undesired side reactions, such as acid-catalyzed ring bromination, particularly in electron-rich systems. google.com Therefore, for achieving selective side-chain dibromination of a picolinonitrile, NBS is generally preferred due to its higher selectivity and milder reaction conditions. daneshyari.com

The following table summarizes the effect of the NBS to substrate ratio on the bromination of a model compound, 4-ethylpyridine, demonstrating how stoichiometry controls the product distribution.

| Starting Material | Molar Ratio (Substrate:NBS) | Major Product | Reference |

| 4-Ethylpyridine | 1:1 | 4-(1-Bromoethyl)pyridine | cdnsciencepub.com |

| 4-Ethylpyridine | 1:2 | 4-(1,1-Dibromoethyl)pyridine | cdnsciencepub.com |

This interactive table illustrates the principle of stoichiometric control in side-chain bromination.

The choice of solvent is critical in radical bromination reactions.

Carbon Tetrachloride (CCl₄) is the traditional and most frequently used solvent for Wohl-Ziegler brominations. daneshyari.comcdnsciencepub.com Its inertness under radical conditions and its ability to dissolve both the substrate and NBS contribute to its efficacy.

Other Solvents: Halogenated solvents like chlorobenzene (B131634) and ethylene (B1197577) dichloride are also effective and may be used to achieve the higher reflux temperatures (100°C to 170°C) that can facilitate the reaction. google.com Acetonitrile has also been employed as a solvent, offering a more environmentally benign alternative to chlorinated hydrocarbons. researchgate.net

Additive Effects:

Water: The presence of water can significantly alter the course of the reaction. In some cases, water has been shown to promote ring bromination over side-chain bromination in pyridine derivatives. researchgate.net

Perchloric Acid (HClO₄): While strong acids can be used as catalysts in some bromination reactions, their role is complex. Perchloric acid, for instance, has been noted to facilitate the formation of hypobromous acid from bromine and bromate (B103136) ions. cdnsciencepub.comresearchgate.net In certain reactions with N-bromosuccinimide, the addition of perchloric acid has led exclusively to ring bromination rather than side-chain substitution. researchgate.net Therefore, for the selective side-chain synthesis of this compound, the exclusion of water and strong protic acids is generally advisable.

The benzylic bromination of 3-methylpicolinonitrile using NBS follows a well-established free-radical chain mechanism. orgoreview.comlibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a radical initiator (like AIBN or benzoyl peroxide) or the Br-N bond in NBS under heat or UV light. This generates a small number of bromine radicals (Br•). These radicals react with trace amounts of HBr to produce a low concentration of molecular bromine (Br₂). The Br₂ is then homolytically cleaved by light or heat to form more bromine radicals.

Propagation: This is a two-step cycle:

A bromine radical abstracts a hydrogen atom from the methyl group (the benzylic position) of 3-methylpicolinonitrile. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this radical is key to the selectivity of the reaction for the benzylic position. libretexts.orgyoutube.com

The newly formed benzylic radical then reacts with a molecule of Br₂ (or NBS itself) to yield the brominated product, 3-(bromomethyl)picolinonitrile, and another bromine radical, which continues the chain reaction.

Dibromination: To achieve dibromination, the propagation cycle repeats. A bromine radical abstracts one of the remaining hydrogen atoms from the now-brominated methyl group to form a dibenzylic radical. This radical then reacts with another bromine molecule to yield this compound.

Termination: The reaction is terminated when any two radical species combine, ending the chain reaction.

Optimization of Reaction Conditions for Selective Dibromination

Convergent and Divergent Synthetic Routes

Beyond direct modification, the synthesis of this compound can be conceptualized within broader strategic frameworks.

Convergent Synthesis: This strategy involves preparing different fragments of the target molecule independently before combining them in a later step. uniurb.itwikipedia.org A hypothetical convergent synthesis of this compound might involve:

Synthesizing a pyridine ring already bearing a nitrile group and a suitable functional group at the 3-position (e.g., a formyl group).

Separately preparing a dibromomethylating agent.

Divergent Synthesis: This approach begins with a common starting material that is then used to create a variety of related compounds. 3-Methylpicolinonitrile is an excellent starting point for a divergent synthesis. By carefully controlling the stoichiometry of the brominating agent (NBS) and the reaction conditions, one could selectively synthesize 3-(bromomethyl)picolinonitrile, this compound, and 3-(tribromomethyl)picolinonitrile from the same precursor. cdnsciencepub.com This strategy is highly efficient for creating a library of related compounds for further study or application.

Pyridine Ring Formation Strategies Incorporating Dibromomethyl Moiety

The de novo synthesis of a pyridine ring that already contains a dibromomethyl moiety is not a commonly reported strategy. Most synthetic routes to substituted pyridines, such as the Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation, typically involve the condensation of carbonyl compounds, ammonia (B1221849), and active methylene (B1212753) compounds, followed by oxidation. organic-chemistry.org Incorporating a dibromomethyl group into the initial building blocks for these classical methods would be challenging due to the reactivity and potential instability of such precursors under the required reaction conditions. Therefore, synthetic approaches almost exclusively rely on the functionalization of a pre-formed pyridine or picoline ring system.

Introduction of Nitrile Functionality

The introduction of a nitrile group onto a pyridine ring is a key transformation for accessing picolinonitriles. A well-established method for this is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl or heteroaryl halide using a copper(I) cyanide salt. organic-chemistry.org In the context of synthesizing this compound, a plausible route would involve the cyanation of a 3-(dibromomethyl)-2-halopyridine.

This reaction is typically carried out in a high-boiling polar solvent like DMF or nitrobenzene. organic-chemistry.org Modern modifications of this reaction may utilize catalytic amounts of palladium and a cyanide source like zinc cyanide, which can proceed under milder conditions. mit.edu For instance, palladium-catalyzed cyanation of (hetero)aryl halides has been shown to be effective for a broad range of substrates, including various pyridine derivatives. mit.edu

Another approach involves the conversion of a carboxylic acid or amide group at the 2-position of the pyridine ring to a nitrile. This can be achieved using various dehydrating agents. However, the more common route remains the displacement of a halide.

Multi-Step Synthesis from Precursor Molecules

The most practical and widely employed approach to this compound involves a multi-step sequence starting from simpler, commercially available precursors. This typically involves the formation of the core pyridine-3-carbonitrile (B1148548) structure followed by the introduction of the dibromomethyl group.

Precursors to Pyridine-3-Carbonitrile Core

The pyridine-3-carbonitrile (nicotinonitrile) core can be synthesized through several methods. One common industrial method involves the gas-phase ammoxidation of 3-picoline (3-methylpyridine). Other laboratory-scale syntheses often start from α,β-unsaturated carbonyl compounds. For example, the reaction of acrolein with ammonia and a compound that can provide the C2-N1-C6 portion of the ring can lead to pyridine derivatives. ijpsonline.com

More specifically, syntheses of substituted 3-cyanopyridines often utilize multicomponent reactions. The reaction of chalcones with cyanothioacetamide, for instance, yields 3-cyanopyridine-2(1H)-thiones, which can be further modified. semanticscholar.org Various condensation reactions are employed to build the substituted pyridine ring system, which can then be functionalized to the desired target. semanticscholar.orgresearchgate.net

Intermediates in Dibromomethyl Group Formation

The introduction of the dibromomethyl group is typically achieved via the radical bromination of a methyl group at the 3-position of the picolinonitrile precursor, namely 3-methylpicolinonitrile. The most common reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. daneshyari.commasterorganicchemistry.com

The reaction proceeds through a free-radical chain mechanism: byjus.comorganic-chemistry.org

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 3-methylpicolinonitrile, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS (or Br₂) to form the monobrominated product, 3-(bromomethyl)picolinonitrile, and a new bromine radical. This process can repeat to form the dibrominated product.

Termination: The reaction is terminated by the combination of any two radical species.

The key intermediates in this process are the 3-(bromomethyl)picolinonitrile radical and the 3-(monobromomethyl)picolinonitrile species. The regioselectivity of the bromination is directed to the methyl group due to the stability of the resulting benzylic radical. daneshyari.com The nitrogen atom in the pyridine ring has a deactivating inductive effect, which can influence the reactivity of the different positions on the ring. daneshyari.com

A synthesis of the analogous compound 3-cyano-6-methoxy-2-(dibromomethyl)pyridine has been reported, starting from 3-cyano-6-methoxy-2-methylpyridine. nih.gov This provides a strong precedent for the synthesis of this compound from 3-methylpicolinonitrile.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 3-Cyano-6-methoxy-2-methylpyridine | NBS, AIBN | 1,2-dichloroethane, reflux, 3.5 h | 3-Cyano-6-methoxy-2-(bromomethyl)pyridine intermediate | Not specified | nih.gov |

| 3-Methylpicolinonitrile | NBS, AIBN | CCl₄, reflux | 3-(Bromomethyl)picolinonitrile / this compound | Not specified | nih.gov |

This table presents data for the synthesis of an analogous compound and the expected reaction for the target compound based on literature precedents.

Emerging Synthetic Approaches

While radical bromination with NBS is a robust method, research continues into developing more efficient and selective catalytic approaches.

Transition-Metal-Catalyzed Bromination Methods

Transition-metal catalysis offers a promising avenue for the selective functionalization of C-H bonds, including the benzylic C-H bonds of methylpyridines. While specific examples for the direct dibromination of 3-methylpicolinonitrile using this approach are not widespread in readily available literature, general methodologies for transition-metal-catalyzed C(sp³)–H halogenation are being developed. mdpi.comacs.org

Transition-Metal-Free Bromination Protocols

The selective bromination of the methyl group at the 3-position of picolinonitrile without the use of transition metals is a significant challenge in synthetic chemistry. Traditional methods often require harsh conditions, but modern organic synthesis has seen the development of more refined, metal-free protocols.

A primary strategy involves the use of N-Bromosuccinimide (NBS) as a brominating agent, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. However, achieving selectivity for the dibromination of the methyl group over aromatic ring bromination can be challenging, especially in electron-deficient rings like pyridine. beilstein-journals.org

Another classical, albeit harsh, transition-metal-free approach is the bromination of methylpyridines in fuming sulfuric acid. nih.gov This method, however, often leads to a mixture of products and requires stringent safety precautions due to the corrosive nature of the reagent.

More recent advancements have focused on the development of designed phosphine-based reagents. nih.govchemrxiv.org These methods involve the activation of pyridines as phosphonium (B103445) salts, which can then be displaced by a halide nucleophile. chemrxiv.org While this strategy has shown promise for the halogenation of the pyridine ring itself, adapting it for selective side-chain bromination presents an ongoing area of research. The key challenge lies in controlling the reactivity to favor the substitution on the methyl group over the aromatic system. Furthermore, transition-metal-free decarboxylative bromination has been reported for electron-rich aromatic and heteroaromatic acids, offering another potential, though indirect, route if a suitable carboxylic acid precursor were available. nih.gov

Sustainable and Green Chemistry Approaches in Dibromination

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of chemical intermediates like this compound. ijsetpub.comhuarenscience.com These sustainable approaches not only lessen the environmental impact but can also lead to more efficient and economically viable processes. ijsetpub.com Key strategies include the use of alternative energy sources like microwaves and ultrasound, the selection of environmentally benign solvents, and the development of catalytic processes that improve atom economy. ijsetpub.comrsc.org

Microwave-Assisted Synthesis of Brominated Heterocycles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. researchgate.net In the context of bromination, microwave irradiation can efficiently promote the reaction of substrates with brominating agents like NBS. researchgate.netnih.gov The direct and uniform heating of the reaction mixture by microwaves can enhance reaction rates and selectivity, potentially minimizing side reactions such as aromatic ring bromination. nih.govmdpi.com

The regioselective bromination of various acetophenones and other heterocycles using NBS in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) under microwave irradiation has been shown to be highly effective. researchgate.netnih.gov This methodology can be extrapolated to the synthesis of this compound from 3-methylpicolinonitrile. The closed-vessel nature of microwave reactions also improves safety and reduces the release of volatile organic compounds. mdpi.com

| Compound | Method | Reaction Time | Yield (%) | Reference |

| Various Spiro Derivatives | Conventional (Reflux) | 2–5 hours | Lower Yields | mdpi.com |

| Various Spiro Derivatives | Microwave-Assisted | 5–15 minutes | Higher Yields | mdpi.com |

| bis(ω-bromoacetophenones) | Conventional | Long Reaction Time | Moderate Yields | nih.gov |

| bis(ω-bromoacetophenones) | Microwave-Assisted | < 30 minutes | Excellent Yields | researchgate.netnih.gov |

| imidazo[1,2-a]pyridines | Microwave-Assisted | 15 minutes (bromination step) | 50-99% | researchgate.net |

Ultrasonic Sonication in Bromination Reactions

Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to induce, accelerate, and modify chemical reactions. researchgate.netnih.gov The formation and collapse of cavitation bubbles create localized high-pressure and high-temperature zones, leading to the generation of reactive species and enhanced mass transfer. researchgate.net This can dramatically shorten reaction times and improve yields in heterocyclic synthesis and bromination reactions. researchgate.netmdpi.com

Applying sonication to the bromination of 3-methylpicolinonitrile could offer a milder, more energy-efficient alternative to traditional heating. researchgate.net Studies on other heterocyclic systems have demonstrated that ultrasound-assisted reactions can proceed rapidly at lower temperatures, enhancing the purity of the final product. mdpi.com For instance, compared to classical thermal methods, sonication has been shown to reduce reaction times from hours to minutes and significantly increase product yields. mdpi.com

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

| Imidazole Synthesis | Conventional (Reflux) | 300–540 minutes | 63–71% | mdpi.com |

| Imidazole Synthesis | Ultrasonic Sonication | 36–52 minutes | 80–92% | mdpi.com |

| Aromatic Bromination | Conventional (Solvothermal) | 4–6 hours | Lower Yields | researchgate.net |

| Aromatic Bromination | Ultrasonic Sonication | 9–12 minutes | Higher Yields | researchgate.net |

Electrocatalytic Methodologies for Halogenation

Electrosynthesis represents a frontier in green chemistry, using electricity as a traceless reagent to drive chemical transformations. nanoge.org This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste. semanticscholar.org Electrocatalytic halogenation, particularly bromination, is a promising sustainable method for producing compounds like this compound. researchgate.net

One innovative electrocatalytic strategy is the "umpolung" or polarity inversion of bromide ions. semanticscholar.org Typically a nucleophile, the bromide ion can be anodically oxidized to an electrophilic bromine species ("Br+"), which can then react with a suitable substrate. semanticscholar.org This process has been successfully applied to the bromination of C-H bonds in heterocycles like indoles, using simple and inexpensive graphite (B72142) electrodes and obviating the need for transition metals or chemical oxidants. semanticscholar.org

Adapting this methodology for the side-chain bromination of 3-methylpicolinonitrile would involve the controlled, electrocatalytic generation of an electrophilic bromine source in the presence of the substrate. The reaction conditions, such as the electrode material, solvent, supporting electrolyte, and current density, could be fine-tuned to control the degree of bromination and achieve the desired dibromo product selectively. researchgate.netresearchgate.net

| Parameter | Description | Advantage in Green Chemistry | Reference |

| Reagent | Electricity | Traceless, avoids chemical oxidants/reductants. | semanticscholar.org |

| Catalyst | Often simple materials (e.g., graphite, Ag) | Inexpensive, avoids precious metals. | semanticscholar.orgresearchgate.net |

| Conditions | Typically mild (ambient temperature/pressure) | Low energy consumption, enhanced safety. | researchgate.netacs.org |

| Control | Reaction controlled by applied potential/current | High selectivity for specific products. | researchgate.netresearchgate.net |

Reactivity and Mechanistic Investigations of 3 Dibromomethyl Picolinonitrile

Reactivity at the Dibromomethyl Group

The dibromomethyl group, being a dihalogenated benzylic-like moiety, is the primary site of reactivity in 3-(Dibromomethyl)picolinonitrile. The carbon atom bearing two bromine atoms is highly electrophilic and susceptible to a variety of transformations, including nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the dibromomethyl group are anticipated to be a facile process due to the good leaving group ability of the bromide ions and the ability of the pyridine (B92270) ring to stabilize developing positive charge at the benzylic-like position. ucl.ac.ukpharmacy180.com These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. pharmacy180.com

A wide array of nucleophiles can displace one or both bromine atoms of the dibromomethyl group. The initial substitution of one bromine atom would yield a monobromomethyl intermediate, which can then undergo a second substitution.

Hydrolysis: Reaction with water or hydroxide (B78521) ions is expected to lead to the formation of 3-formylpicolinonitrile (B156146). This transformation likely proceeds through an unstable gem-diol intermediate which readily loses water.

Amination: Primary and secondary amines are expected to react as nucleophiles, displacing the bromide ions to form the corresponding amino-substituted products. chemguide.co.uklibretexts.org The reaction with a large excess of ammonia (B1221849) would favor the formation of the primary amine. msu.edu

Thiolation: Thiolate nucleophiles are generally excellent nucleophiles and would readily displace the bromide ions to form thioether derivatives. openstax.org

Alkoxylation: Alkoxide ions would react to form acetals upon substitution of both bromine atoms.

A summary of expected products from the reaction of this compound with various nucleophiles is presented in Table 1.

| Nucleophile | Reagent Example | Expected Product(s) |

| Hydroxide | Sodium Hydroxide | 3-Formylpicolinonitrile |

| Amine | Ammonia | 3-(Aminomethyl)picolinonitrile |

| Thiolate | Sodium Thiophenoxide | 3-(Bis(phenylthio)methyl)picolinonitrile |

| Alkoxide | Sodium Methoxide | 3-(Dimethoxymethyl)picolinonitrile |

For this compound, the two bromine atoms are attached to the same carbon, so regioselectivity in the traditional sense of choosing between different carbon atoms does not apply. However, the stepwise substitution of the two bromine atoms can be considered. The first substitution will occur at the single reactive carbon.

Stereoselectivity would become a factor if a chiral nucleophile is used or if the reaction creates a new stereocenter. Given that the starting material is achiral, reactions with achiral nucleophiles will produce achiral or racemic products. If the substitution proceeds via an S(_N)1 mechanism, a planar carbocation intermediate would be formed, leading to a loss of any pre-existing stereochemistry and resulting in a racemic mixture if a new stereocenter is formed. vedantu.com An S(_N)2 reaction would proceed with inversion of configuration at the electrophilic carbon. However, since the substrate is a gem-dibromide, the concept of inversion is less straightforward after the first substitution.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form a double bond. libretexts.orgmsu.edu The most likely pathway is the elimination of HBr to form 3-(bromovinyl)picolinonitrile. A second elimination could potentially lead to the formation of an alkyne, although this is less common for benzylic-type halides. thieme-connect.com

The regioselectivity of the elimination will be dictated by the availability of adjacent protons. In this case, the only adjacent protons are on the pyridine ring, which are not readily removed under typical elimination conditions. Therefore, the elimination is expected to involve the removal of a proton from the dibromomethyl carbon itself, after an initial substitution or rearrangement, or through a more complex mechanism. A more plausible scenario involves a base-induced elimination from an intermediate. For instance, treatment with a strong base could lead to the formation of a carbene intermediate.

Radical Reactions Involving the Dibromomethyl Moiety

The carbon-bromine bonds in the dibromomethyl group are susceptible to homolytic cleavage, making this moiety a participant in radical reactions. libretexts.org

Radical Reduction: Treatment with radical reducing agents, such as tributyltin hydride (Bu(_3)SnH) and a radical initiator like azobisisobutyronitrile (AIBN), is expected to reduce the dibromomethyl group to a methyl group, yielding 3-methylpicolinonitrile. ucl.ac.ukthieme-connect.com The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts a bromine atom to generate a benzylic-type radical, which then abstracts a hydrogen atom from another molecule of the tin hydride. libretexts.org

Radical Cyclization: If an appropriate radical acceptor is present within the molecule or in the reaction mixture, the initially formed radical can undergo intramolecular or intermolecular addition reactions. For example, derivatives of this compound could be designed to undergo radical cyclization to form fused ring systems. nih.govresearchgate.net

Reactivity of the Picolinonitrile Core

The picolinonitrile core, consisting of a pyridine ring substituted with a nitrile group, also possesses distinct reactive sites. The pyridine ring is generally electron-deficient, and this is further enhanced by the electron-withdrawing nature of the nitrile group.

The nitrile group itself is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (picolinic acid derivative) under either acidic or basic conditions, typically requiring heat. commonorganicchemistry.comorganicchemistrytutor.combyjus.com The reaction proceeds through an amide intermediate. organicchemistrytutor.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethylpyridine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH(_4)) or through catalytic hydrogenation. chemistrysteps.comlibretexts.org

The pyridine ring of the picolinonitrile core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the ring nitrogen and the nitrile group. Conversely, these same electronic effects make the ring more susceptible to nucleophilic aromatic substitution, although this typically requires a good leaving group on the ring and is often challenging. uoanbar.edu.iq Given that there are no good leaving groups on the pyridine ring of this compound, nucleophilic attack on the ring itself is less likely compared to the reactions at the dibromomethyl group.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) reactions on pyridine are generally more challenging compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.

The pyridine ring in this compound is strongly deactivated towards electrophilic attack. This deactivation stems from two primary sources:

The Ring Nitrogen Atom: The nitrogen atom is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I effect) on the ring. This effect reduces the electron density of the aromatic system, making it less attractive to electrophiles.

The Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group, exhibiting both a strong inductive effect (-I) and a resonance effect (-M). Through resonance, the nitrile group can delocalize the pi-electrons of the ring, further decreasing its electron density.

The combination of these two deactivating features makes electrophilic substitution on this compound a difficult transformation, often requiring harsh reaction conditions.

The position of electrophilic attack on the pyridine ring is directed by the combined influence of the existing substituents and the ring nitrogen. In pyridine itself, electrophilic attack is generally favored at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions results in resonance structures where the positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable.

In the case of this compound, the directing effects are as follows:

Nitrile Group (-CN): As a meta-directing deactivator, the nitrile group at the 2-position would direct incoming electrophiles to the 4- and 6-positions.

Dibromomethyl Group (-CHBr2): This group is generally considered to be deactivating due to the inductive effect of the bromine atoms. It is typically a meta-director. Being at the 3-position, it would direct electrophiles to the 5-position.

Pyridine Nitrogen: Directs electrophilic attack to the 3- and 5-positions.

Considering these directing effects, the most likely position for electrophilic attack on this compound is the 5-position . This position is favored by both the pyridine nitrogen and the dibromomethyl group, and it avoids the strong deactivating and meta-directing effect of the nitrile group at the adjacent 2-position.

Table 1: Predicted Positional Selectivity of Electrophilic Attack

| Position | Influence of Nitrile Group (-CN at C2) | Influence of Dibromomethyl Group (-CHBr2 at C3) | Influence of Pyridine Nitrogen | Overall Predicted Outcome |

| C4 | Meta-directing (Favorable) | Ortho-directing (Unfavorable) | Unfavorable | Unlikely |

| C5 | Para-directing (Unfavorable) | Meta-directing (Favorable) | Favorable | Most Likely |

| C6 | Ortho-directing (Unfavorable) | Para-directing (Unfavorable) | Unfavorable | Unlikely |

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution of hydrogen. This reaction is particularly effective for electron-deficient aromatic rings. In a VNS reaction, a nucleophile attacks the aromatic ring at a position bearing a hydrogen atom, and a leaving group present on the nucleophile departs, leading to the substitution of the hydrogen atom.

Given the electron-deficient character of the pyridine ring in this compound, VNS reactions could be a viable method for introducing new substituents. The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups. Therefore, the 4- and 6-positions are the most likely sites for VNS to occur.

The dibromomethyl group can influence nucleophilic attack in several ways:

Inductive Effect: The electron-withdrawing nature of the bromine atoms in the dibromomethyl group can further activate the ring towards nucleophilic attack.

Steric Hindrance: The bulky nature of the dibromomethyl group can sterically hinder the approach of a nucleophile to the adjacent 2- and 4-positions. This steric effect might favor nucleophilic attack at the less hindered 6-position.

Leaving Group Potential: While less common for a methyl group, under certain conditions, one of the bromine atoms could potentially act as a leaving group in a nucleophilic substitution reaction, though this is less likely than substitution on the aromatic ring itself.

Table 2: Predicted Reactivity towards Nucleophilic Aromatic Substitution

| Position | Electronic Activation | Steric Hindrance from -CHBr2 | Predicted Reactivity |

| C4 | Activated (ortho to -CN and para to N) | Moderate | Possible |

| C6 | Activated (para to -CN and ortho to N) | Low | Most Likely |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for reactions to occur directly at the nitrogen atom.

The electron-withdrawing effects of the nitrile and dibromomethyl groups will decrease the basicity of the pyridine nitrogen. However, it can still undergo reactions such as:

N-Alkylation: Reaction with alkyl halides to form the corresponding pyridinium (B92312) salt.

N-Oxidation: Reaction with peroxy acids to form the N-oxide.

The formation of a pyridinium salt or an N-oxide would further activate the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Lewis Acid Adduct Formation

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base, readily forming adducts with various Lewis acids. This interaction involves the donation of the nitrogen's electron pair to an electron-deficient Lewis acid. The formation of these adducts can significantly alter the reactivity of the molecule. For instance, coordination of a Lewis acid to the pyridine nitrogen can enhance the electrophilicity of the nitrile group and the pyridine ring itself, making them more susceptible to nucleophilic attack.

The strength of the Lewis acid-base interaction depends on several factors, including the nature of the Lewis acid and the steric and electronic properties of the pyridine derivative. While specific studies on this compound are not extensively documented, the general reactivity pattern of pyridines suggests that it would form stable adducts with a range of Lewis acids.

Table 1: Examples of Lewis Acids and Their Potential Interaction with this compound

| Lewis Acid | Type of Interaction | Potential Effect on Reactivity |

| Boron trifluoride (BF₃) | Strong coordination | Increased electrophilicity of the nitrile and pyridine ring. |

| Aluminum chloride (AlCl₃) | Strong coordination | Catalysis of electrophilic substitution on the pyridine ring (under harsh conditions). |

| Zinc chloride (ZnCl₂) | Moderate coordination | Activation of the nitrile group towards nucleophiles. |

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA).

The formation of the N-oxide has a profound impact on the electronic properties and reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature activates the positions ortho and para to the nitrogen atom for both nucleophilic and electrophilic attack. Specifically, the N-oxide functionality can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. Following a desired transformation, the N-oxide can often be deoxygenated to restore the original pyridine ring.

Transformations of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that undergoes a variety of chemical transformations, making it a valuable synthetic handle in organic chemistry. ebsco.com The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. libretexts.orgopenstax.org

Nucleophilic Addition to the Carbon-Nitrogen Triple Bond

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This initial addition leads to the formation of an imine anion intermediate, which can then be further protonated or react with other electrophiles.

One of the most common nucleophilic addition reactions of nitriles is hydrolysis. Under acidic or basic conditions, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.comlibretexts.orgopenstax.org

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. ebsco.comchemistrysteps.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. libretexts.orgopenstax.org

Other nucleophiles, such as organometallic reagents and hydrides, can also add to the nitrile group, as discussed in the following sections.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines (R-CH₂NH₂). ebsco.comchemistrysteps.comlibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.comlibretexts.org

Reduction to Aldehydes: A less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of nitriles to aldehydes (R-CHO). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed upon workup to yield the aldehyde.

Table 2: Reduction Products of this compound

| Reagent | Product | Functional Group Transformation |

| LiAlH₄ followed by H₂O | (3-(Dibromomethyl)pyridin-2-yl)methanamine | -C≡N → -CH₂NH₂ |

| DIBAL-H followed by H₂O | 3-(Dibromomethyl)picolinaldehyde | -C≡N → -CHO |

Reactions with Organometallic Reagents to Form Ketones

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that readily add to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org This reaction is a valuable method for the synthesis of ketones.

The initial nucleophilic addition of the organometallic reagent to the nitrile forms an imine anion, which is then hydrolyzed in a subsequent workup step to yield a ketone. libretexts.orglibretexts.org It is crucial to perform an aqueous workup to achieve the final ketone product.

Table 3: Ketone Synthesis from this compound

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| Phenylmagnesium bromide (PhMgBr) | Imine anion salt | (3-(Dibromomethyl)pyridin-2-yl)(phenyl)methanone |

| Methyllithium (CH₃Li) | Imine anion salt | 1-(3-(Dibromomethyl)pyridin-2-yl)ethan-1-one |

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of the reactions involving this compound is essential for predicting its reactivity and for the rational design of synthetic routes.

The nucleophilic addition to the nitrile group generally proceeds through a two-step mechanism. The nucleophile first attacks the electrophilic carbon atom of the C≡N triple bond, breaking one of the pi bonds and forming a negatively charged imine intermediate. In the second step, this intermediate is typically protonated or undergoes further reaction.

In the case of hydrolysis , the imine intermediate is an imidic acid (in acidic conditions) or an imine anion (in basic conditions) which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide leads to the carboxylic acid.

The reduction of the nitrile with LiAlH₄ involves the successive addition of two hydride ions. The first hydride adds to the carbon atom to form an imine anion, which is complexed to the aluminum species. openstax.org A second hydride ion then adds to the imine carbon, resulting in a dianion. openstax.org Quenching the reaction with water protonates the nitrogen to give the primary amine. libretexts.org

The reaction with Grignard reagents follows a similar initial step of nucleophilic addition of the carbanion from the Grignard reagent to the nitrile carbon, forming a magnesium salt of the imine anion. libretexts.org Subsequent acidic workup protonates the nitrogen, leading to an imine, which is then hydrolyzed in the aqueous acidic medium to the corresponding ketone. libretexts.org

Elucidation of Reaction Intermediates3.3.2. Kinetic Studies of Mechanistic Steps3.3.3. Photochemical Reactivity and Mechanisms of Pyridinium Analogs

Without dedicated studies on this compound, any attempt to provide the requested detailed research findings and data tables would be speculative and would not meet the required standards of scientific accuracy.

Structure Reactivity Relationships and Computational Studies

Electronic and Steric Effects on Reactivity

The chemical reactivity of an organic molecule is primarily governed by the distribution of electrons and the spatial arrangement of its atoms. In 3-(Dibromomethyl)picolinonitrile, the interplay between the picolinonitrile framework and the dibromomethyl group dictates its chemical properties.

The picolinonitrile moiety exerts significant electronic effects on the attached dibromomethyl group. The pyridine (B92270) ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron-withdrawing nature is further amplified by the nitrile group (-CN) at the 2-position, which is also strongly electron-withdrawing through both inductive and resonance effects.

This pronounced electron deficiency in the pyridine ring withdraws electron density from the dibromomethyl group. As a result, the carbon-bromine bonds in the dibromomethyl group are polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing environment can stabilize potential anionic intermediates formed during certain reactions at the dibromomethyl carbon.

Sterically, the proximity of the nitrile group and the pyridine nitrogen to the dibromomethyl group at the 3-position can create a hindered environment. This steric hindrance can influence the approach of bulky reagents to the dibromomethyl group, thereby affecting reaction rates and potentially the stereochemical outcome of reactions.

Conversely, the dibromomethyl group influences the reactivity of the pyridine ring and the nitrile group. The dibromomethyl group is primarily electron-withdrawing due to the inductive effect of the two bromine atoms. This further deactivates the already electron-deficient pyridine ring towards electrophilic aromatic substitution. Any such substitution would be expected to occur at positions meta to both the nitrile and the dibromomethyl group, where the deactivating effects are minimized.

The steric bulk of the dibromomethyl group can also influence the reactivity of the adjacent nitrile group. While the linear geometry of the nitrile group minimizes direct steric clashes, the dibromomethyl group can hinder the approach of reagents to the nitrile carbon, potentially affecting its participation in reactions such as hydrolysis or cycloadditions.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orglibretexts.org These models are valuable tools for predicting the reactivity of new compounds and for understanding the underlying factors that govern chemical transformations.

For a series of substituted picolinonitriles, a QSRR model could be developed to predict the efficiency of a specific transformation involving the dibromomethyl group. This would involve synthesizing a library of derivatives with varying substituents on the pyridine ring and measuring their reaction rates or yields under standardized conditions.

The development of such a model would typically involve the following steps:

Data Collection: Synthesis of a series of this compound derivatives with different substituents on the pyridine ring. The reaction efficiency (e.g., rate constant or yield) for a specific transformation would be experimentally determined for each compound.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft steric parameters, molecular volume), and topological descriptors.

Model Building: Statistical methods such as multiple linear regression or partial least squares would be used to build a mathematical equation that relates the molecular descriptors to the observed reactivity.

Model Validation: The predictive power of the QSRR model would be assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds.

An illustrative QSRR model for the hypothetical transformation of substituted 3-(dibromomethyl)picolinonitriles might take the form of the following equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃L

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents the electronic effect of the substituent (Hammett constant).

Eₛ represents the steric effect of the substituent (Taft steric parameter).

L represents the lipophilicity of the substituent.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Below is a hypothetical data table that could be used to develop such a QSRR model.

| Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (Eₛ) | log(k) |

| 4-H | 0.00 | 0.00 | -2.50 |

| 4-CH₃ | -0.17 | -1.24 | -2.20 |

| 4-Cl | 0.23 | -0.97 | -2.85 |

| 4-NO₂ | 0.78 | -1.01 | -3.50 |

| 5-H | 0.00 | 0.00 | -2.50 |

| 5-CH₃ | -0.07 | -1.24 | -2.40 |

| 5-Cl | 0.37 | -0.97 | -2.95 |

| 5-NO₂ | 0.71 | -1.01 | -3.40 |

This table contains hypothetical data for illustrative purposes.

By analyzing the coefficients in a validated QSRR model, one can gain insights into the factors that influence the reaction rate and selectivity. For instance, a positive coefficient for the Hammett constant (σ) would indicate that electron-withdrawing substituents accelerate the reaction, suggesting the development of negative charge in the transition state. Conversely, a negative coefficient would imply that electron-donating groups are favorable, pointing to a transition state with positive charge buildup.

Similarly, the sign and magnitude of the coefficient for the steric parameter (Eₛ) would provide information about the steric demands of the reaction. A large negative coefficient would suggest that bulky substituents hinder the reaction, indicating a sterically congested transition state.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides a powerful framework for investigating the structure, properties, and reactivity of molecules at the atomic level. Methods such as Density Functional Theory (DFT) can be employed to gain a deeper understanding of this compound.

Computational studies can provide valuable information on:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges to understand the distribution of electrons and identify reactive sites.

Reaction Mechanisms: Mapping the potential energy surface for a given reaction to identify transition states and intermediates, thereby elucidating the detailed mechanism of the transformation.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the experimental characterization of the molecule.

A hypothetical table summarizing the kind of data that could be obtained from a DFT study on this compound is presented below.

| Property | Calculated Value |

| Dipole Moment | 3.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Charge on C (dibromomethyl) | +0.25 e |

| Charge on N (pyridine) | -0.45 e |

| Charge on N (nitrile) | -0.30 e |

This table contains hypothetical data for illustrative purposes.

These computational approaches, when combined with experimental results, can provide a comprehensive picture of the structure-reactivity relationships of this compound and guide the design of new synthetic applications.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of electronic structure and energy at the atomic level. Methods like Density Functional Theory (DFT) have become indispensable for studying molecular properties and reaction mechanisms due to their balance of accuracy and computational cost. louisville.edunih.gov

Density Functional Theory (DFT) is a robust method for exploring the potential energy surface of a chemical reaction. By applying DFT, researchers can map the energetic landscape of reactions involving this compound, identifying the most probable pathways. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, a critical factor governing the reaction rate.

For this compound, DFT calculations could be employed to investigate mechanisms such as nucleophilic substitution at the dibromomethyl carbon or reactions involving the nitrile group. By modeling these processes, the precise geometries of transition states can be determined, offering a "snapshot" of the bond-breaking and bond-forming events. While specific DFT studies detailing the reaction mechanisms of this compound are not prominent in publicly available literature, the methodology remains a standard approach for such investigations. mdpi.com

Table 1: Hypothetical DFT Data for a Reaction Involving this compound

| Parameter | Calculated Value | Description |

| Reactant Energy (Hartree) | -2850.45 | The total electronic energy of the ground state of the reactant molecule. |

| Transition State Energy | -2850.39 | The total electronic energy at the highest point of the reaction pathway. |

| Product Energy (Hartree) | -2850.52 | The total electronic energy of the ground state of the product molecule. |

| Activation Energy (kcal/mol) | 37.65 | The energy barrier that must be overcome for the reaction to occur, calculated from reactant and TS energies. |

| Reaction Energy (kcal/mol) | -43.93 | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and, consequently, to predict spectroscopic properties. louisville.edu It is particularly effective for calculating the UV-Visible absorption spectra of organic molecules by determining the energies of electronic transitions. ijcce.ac.ir

Furthermore, standard DFT calculations can predict other spectroscopic data. By calculating the vibrational frequencies of the molecule, one can generate a theoretical infrared (IR) spectrum. nih.gov These predicted frequencies can then be compared with experimental IR data to confirm the structure and identify characteristic functional group vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared to experimental spectra for structural verification. nih.gov Although specific published TD-DFT calculations for this compound are scarce, this theoretical approach is a powerful tool for its characterization.

Table 2: Illustrative Spectroscopic Data Prediction for this compound using (TD-)DFT

| Spectroscopic Property | Predicted Value | Experimental Value |

| λmax (UV-Vis) | 275 nm | 278 nm |

| C≡N Stretch (IR) | 2235 cm⁻¹ | 2231 cm⁻¹ |

| C-Br Stretch (IR) | 680 cm⁻¹ | 685 cm⁻¹ |

| ¹H NMR (CHBr₂) | δ 6.8 ppm | δ 6.7 ppm |

| ¹³C NMR (C≡N) | δ 118 ppm | δ 117.5 ppm |

Note: This table presents hypothetical data to demonstrate the application of the method and its comparison with experimental results.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvent or biological macromolecules. nih.gov

In the context of this compound, MD simulations could be used to understand how the molecule behaves in different solvent environments or how it might interact with a biological target, such as a protein's active site. researchgate.net These simulations can reveal key intermolecular interactions, like hydrogen bonds or van der Waals forces, that stabilize a potential drug-target complex. The stability of such interactions over the simulation time (typically nanoseconds to microseconds) can be a strong indicator of binding affinity. mdpi.com

Machine Learning Algorithms for Reactivity Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research. bath.ac.uk ML algorithms can be trained on large datasets of known chemical reactions to predict the outcomes of new, unseen reactions. scribd.comresearchgate.net For reactivity prediction, models can learn the complex relationships between a molecule's structure and its chemical behavior. cmu.edu

To predict the reactivity of this compound, an ML model would first convert its structure into a set of numerical descriptors (a molecular fingerprint). This fingerprint, along with information about reactants and conditions, would be fed into the trained model to predict outcomes such as reaction yield or the likelihood of a reaction occurring. nih.gov While the development of bespoke ML models for specific compounds is not yet common practice, the general approach holds significant promise for accelerating chemical discovery.

Conformation Analysis and its Impact on Reaction Pathways

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. Conformation analysis involves identifying the different spatial arrangements of a molecule's atoms (conformers) and determining their relative energies. The most stable conformer is the one with the lowest energy, but other, higher-energy conformers can also be present and may be crucial for certain reactions.

For this compound, a key area for conformational analysis would be the rotation around the single bond connecting the picolinonitrile ring to the dibromomethyl group. Different rotational conformers could expose the reactive sites of the molecule differently to an approaching reactant. This steric hindrance or accessibility can favor one reaction pathway over another, thereby influencing the product distribution. Computational methods can be used to calculate the energy of different conformers and the energy barriers for converting between them, providing insight into which reaction pathways are energetically favorable. dntb.gov.ua

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 3-(Dibromomethyl)picolinonitrile is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the proton of the dibromomethyl group.

The pyridine ring contains three aromatic protons at positions 4, 5, and 6. These protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is anticipated to be the most deshielded and appear at the lowest field. The proton at position 4 (H-4) would likely be the most upfield of the aromatic protons. The coupling between these adjacent protons would result in a characteristic splitting pattern. Specifically, H-5 would be split by both H-4 and H-6, likely appearing as a triplet or a doublet of doublets. H-4 and H-6 would each appear as a doublet.

The single proton of the dibromomethyl group (-CHBr₂) is expected to resonate as a singlet at a downfield chemical shift, likely in the range of δ 6.5-7.5 ppm. This significant downfield shift is due to the strong deshielding effect of the two adjacent bromine atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 7.4 - 7.6 | d |

| H-5 | 7.8 - 8.0 | t or dd |

| H-6 | 8.6 - 8.8 | d |

| -CHBr₂ | 6.8 - 7.2 | s |

d = doublet, t = triplet, dd = doublet of doublets, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization of Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The carbon atom of the nitrile group (-CN) is expected to appear in the range of δ 115-120 ppm. The five carbon atoms of the pyridine ring will resonate in the aromatic region, typically between δ 120 and 155 ppm. The carbon atom at position 2 (C-2), bonded to the electron-withdrawing nitrile group, and the carbon at position 6 (C-6), adjacent to the nitrogen, are expected to be the most deshielded of the ring carbons. The carbon atom of the dibromomethyl group (-CHBr₂) is anticipated to appear at a significantly lower field compared to a standard methyl group, likely in the range of δ 30-40 ppm, due to the influence of the two bromine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CN | 117 - 120 |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-4 | 125 - 129 |

| C-5 | 137 - 141 |

| C-6 | 150 - 154 |

| -CHBr₂ | 35 - 45 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A sharp and strong absorption band around 2230-2210 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the pyridine ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring will likely produce a set of medium to strong bands in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations of the dibromomethyl group are expected to give rise to one or more strong absorptions in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are weak or absent in the IR spectrum, providing a more complete vibrational profile of the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| C-H Bend | 1400 - 1200 | Medium |

| C-Br Stretch | 700 - 500 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways would likely involve the loss of one or both bromine atoms. The loss of a bromine radical would lead to a significant fragment at [M-Br]⁺. Subsequent loss of the second bromine atom would result in another prominent peak. Cleavage of the C-C bond between the pyridine ring and the dibromomethyl group could also occur, leading to fragments corresponding to the picolinonitrile cation and the dibromomethyl cation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment |

| 274, 276, 278 | [M]⁺ (Molecular Ion) |

| 195, 197 | [M - Br]⁺ |

| 116 | [M - 2Br]⁺ |

| 103 | [C₆H₄N₂]⁺ (Picolinonitrile cation) |

| 171, 173 | [CHBr₂]⁺ (Dibromomethyl cation) |

X-ray Diffraction Studies for Solid-State Molecular Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles. This data would confirm the planar structure of the pyridine ring and the tetrahedral geometry of the dibromomethyl carbon.

Furthermore, the crystal structure would reveal intermolecular interactions, such as halogen bonding (Br···N or Br···Br interactions) or π-π stacking of the pyridine rings, which govern the packing of the molecules in the solid state. While experimental data for this specific compound is not available, studies on related substituted pyridines suggest that such interactions are likely to play a significant role in its crystal lattice. The crystal system and space group would also be determined, providing a complete picture of its solid-state architecture.

No specific UV-Vis spectroscopic data found for this compound

A comprehensive search for experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for the chemical compound this compound did not yield specific research findings or data tables detailing its electronic transitions. While general principles of UV-Vis spectroscopy suggest that as a substituted picolinonitrile, this compound would exhibit absorption in the UV region due to π→π* and n→π* electronic transitions within the pyridine ring and the nitrile group, no publicly available studies were identified that have specifically measured and reported the absorption maxima (λmax) and molar absorptivity (ε) for this particular molecule.

Theoretical studies on related molecules, such as other benzonitrile (B105546) and pyridine derivatives, have utilized computational methods like Density Functional Theory (DFT) to predict their UV-Vis spectra. These computational approaches can provide insights into the likely electronic transitions and absorption wavelengths. However, without experimental verification, these theoretical values remain predictive.

The electronic absorption spectra of molecules are influenced by the chromophores present. For this compound, the picolinonitrile moiety constitutes the primary chromophore. The presence of the dibromomethyl group as a substituent would be expected to influence the electronic environment of the pyridine ring, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted picolinonitrile. However, the extent of this influence has not been experimentally documented in the retrieved sources.

Further empirical research is required to characterize the specific UV-Vis spectroscopic properties of this compound and to create a data table of its electronic transitions.

Strategic Applications in Complex Molecule Synthesis and Derivatization

3-(Dibromomethyl)picolinonitrile as a Versatile Synthetic Building Block

This compound is a highly functionalized building block that serves as a linchpin in the synthesis of more elaborate molecules. Its utility stems from the presence of three distinct reactive centers: the electrophilic carbon of the dibromomethyl group, the cyano group which can undergo various transformations, and the pyridine (B92270) ring itself which can be subject to further functionalization. The dibromomethyl group, in particular, is a precursor to a variety of other functionalities, making this compound a versatile starting point for creating molecular diversity. Analogs such as 3-(bromomethyl)picolinonitrile and various trifluoromethyl picolinonitriles are widely employed as intermediates in the development of pharmaceuticals and agrochemicals, highlighting the value of this class of compounds. guidechem.com

The transformation of the dibromomethyl group into other functionalities, such as an aldehyde, provides a gateway to a wide range of heterocyclic systems. Aldehydes are crucial precursors in condensation reactions for building larger cyclic and heterocyclic structures. For example, the aldehyde derived from this compound can be a key component in multicomponent reactions to generate highly substituted pyrroles or other N-fused heterocycles like imidazo[1,2-a]pyridines. beilstein-journals.orgbenthamscience.com

Furthermore, the picolinonitrile moiety itself is a common starting point for synthesizing other heterocyclic systems. The nitrile group can be transformed into an amidine, which can then be used to construct rings such as in the synthesis of thienylpicolinamidine derivatives. nih.gov The inherent reactivity of the dibromomethyl group allows for the introduction of side chains that can subsequently participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This strategy is a powerful tool for the rapid assembly of complex molecular frameworks from relatively simple starting materials. nih.gov

Table 1: Examples of Heterocycles Synthesized from Functionalized Pyridine Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy |

| Picolinonitrile | Thienylpicolinamidine | Nitrile to amidine conversion followed by cyclization. nih.gov |

| Imidazo[1,2-a]pyridine | C-3 Functionalized Imidazo[1,2-a]pyridine | Direct C-H functionalization using a photocatalytic relay strategy. beilstein-journals.org |

| 2,6-Dimethyl-1,4-dihydropyridine | 2,6-Di(bromomethyl)-1,4-dihydropyridine | Radical bromination of methyl groups. researchgate.net |

| Aromatic Aldehyde & Amine | Polyfunctionalized Pyrrole | Three-component microwave-assisted reaction. benthamscience.com |

Nitrogen-containing heterocycles are a cornerstone of modern medicine, with over 60% of small-molecule drugs approved by the FDA containing such a scaffold. nih.govrsc.org Picolinonitrile derivatives are valuable building blocks in the synthesis of these bioactive molecules. guidechem.com The this compound scaffold can be incorporated into larger, more complex molecules with potential pharmaceutical or agrochemical applications.

The conversion of the dibromomethyl group allows for the attachment of this picolinonitrile unit to other molecular fragments. For instance, transformation to an aldehyde enables connection via reductive amination or Wittig-type reactions, while conversion to a carboxylic acid allows for amide bond formation. These coupling strategies are fundamental in medicinal chemistry for assembling lead compounds and building libraries for screening. The presence of the trifluoromethyl group in related structures is known to enhance metabolic stability and lipophilicity, desirable properties in drug candidates. guidechem.com While containing bromine instead of fluorine, the dibromomethyl group similarly acts as a lipophilic handle that can be strategically transformed into a variety of other functional groups to modulate the physicochemical properties of the final compound.

Derivatization Strategies via the Dibromomethyl Group

The dibromomethyl group is a synthetically versatile functional group, primarily serving as a masked aldehyde. Its two bromine atoms make the attached carbon highly electrophilic and susceptible to nucleophilic attack, and they can be readily displaced or transformed to unveil other functionalities. This reactivity is central to the utility of this compound as a synthetic intermediate.

A primary and highly useful transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction is typically performed under aqueous acidic or basic conditions, or by using reagents like silver nitrate (B79036) in aqueous ethanol. This conversion is analogous to the well-established hydrolysis of benzal halides to benzaldehyde. ncert.nic.inksu.edu.sa The resulting 3-formylpicolinonitrile (B156146) is a valuable intermediate itself, as the aldehyde group can participate in a wide array of subsequent reactions.

If desired, the aldehyde can be further oxidized to the corresponding carboxylic acid, 3-cyanopyridine-3-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. savemyexams.com This two-step sequence from the dibromomethyl group provides access to both the aldehyde and carboxylic acid derivatives of picolinonitrile, significantly expanding the synthetic possibilities.

Table 2: Key Transformations of the this compound

| Starting Material | Reagents/Conditions | Product | Functional Group Transformation |

| This compound | H₂O, H⁺ or OH⁻ | 3-Formylpicolinonitrile | Dibromomethyl to Aldehyde |

| 3-Formylpicolinonitrile | KMnO₄, H⁺ | 3-Carboxypicolinonitrile | Aldehyde to Carboxylic Acid |

The creation of new carbon-carbon bonds is a fundamental objective in organic synthesis. organic-chemistry.orgresearchgate.net The dibromomethyl group of this compound can be leveraged to achieve this goal through several strategies. Once converted to the aldehyde, 3-formylpicolinonitrile becomes a substrate for a host of C-C bond-forming reactions. These include:

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes with control over stereochemistry.

Aldol and related condensations: To create β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls.

Grignard and organolithium additions: To generate secondary alcohols. ksu.edu.sa

Cyanohydrin formation: Adding another carbon and a hydroxyl group.

Beyond the aldehyde, the nitrile group itself can be a handle for C-C bond formation. For instance, reaction with a Grignard reagent followed by hydrolysis yields a ketone, a reaction that constructs a new C-C bond and introduces another versatile functional group. ksu.edu.sa These methods allow for the elaboration of the carbon skeleton at the 3-position of the pyridine ring, building molecular complexity in a controlled manner. dtu.dk

The true synthetic power of this compound lies in the ability to combine the various reactions at its different functional sites to generate polyfunctionalized molecules. A synthetic chemist can devise sequences that modify the dibromomethyl group, the nitrile, and even the pyridine ring to build intricate structures.

For example, a potential synthetic sequence could begin with the hydrolysis of the dibromomethyl group to the aldehyde. This aldehyde could then undergo a Knoevenagel condensation with an active methylene (B1212753) compound like diethyl malonate, introducing a disubstituted alkene side chain. Subsequently, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine. Each step adds a new layer of functionality, transforming the simple starting material into a complex, polyfunctionalized picolinonitrile derivative. Such strategies are invaluable for creating libraries of compounds for drug discovery or for the total synthesis of complex natural products. benthamscience.comescholarship.orgnih.gov

Functionalization of the Nitrile Moiety

Conversion to Other Nitrogen-Containing Functional Groups

The transformation of the nitrile in picolinonitrile derivatives into other nitrogenous groups is a well-established strategy for molecular diversification. Two of the most significant conversions are the reduction to primary amines and the partial hydrolysis to amides.

Reduction to Primary Amines: The reduction of the nitrile group affords a primary amine, introducing a flexible and basic aminomethyl group at the 2-position of the pyridine ring. This transformation is typically accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comucm.esnih.gov The resulting 2-(aminomethyl)pyridine scaffold is a common structural motif in medicinal chemistry. The general process involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. libretexts.org